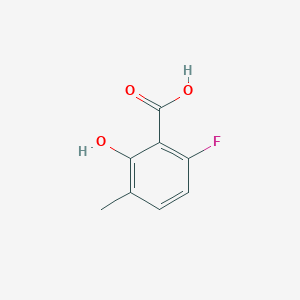

6-Fluoro-2-hydroxy-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FO3 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

6-fluoro-2-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C8H7FO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |

InChI Key |

HOEHKEWFNWTQTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Fluoro 2 Hydroxy 3 Methylbenzoic Acid

Established Synthetic Routes to 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

The synthesis of 6-Fluoro-2-hydroxy-3-methylbenzoic acid, a polysubstituted aromatic compound, relies on classical organic reactions that allow for the precise installation of functional groups on a benzene (B151609) ring.

Multi-step Synthetic Approaches and Reaction Sequences

While a specific, dedicated multi-step synthesis for 6-Fluoro-2-hydroxy-3-methylbenzoic acid is not extensively documented in single literature sources, a plausible and established route can be constructed based on well-known transformations. A common strategy for the synthesis of substituted salicylic (B10762653) acids is the Kolbe-Schmitt reaction. wikipedia.orgcambridge.orgnumberanalytics.com This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.

A logical synthetic sequence would therefore commence with a suitably substituted phenol. The key steps would be:

Formation of the Phenoxide : The starting material, 4-fluoro-2-methylphenol, is treated with a strong base, such as sodium hydroxide, to generate the corresponding sodium phenoxide.

Carboxylation : The resulting phenoxide is then subjected to carboxylation using carbon dioxide under elevated temperature and pressure. The hydroxyl group directs the carboxylation to the ortho position.

Acidification : The reaction mixture is then acidified to protonate the carboxylate and yield the final product, 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

Another established approach involves the ortho-lithiation of a protected phenol, followed by carboxylation. This method offers an alternative route to regioselectively introduce the carboxylic acid group.

Precursor Chemistry and Starting Materials for Fluorinated Benzoic Acid Derivatives

The primary precursor for the synthesis of 6-Fluoro-2-hydroxy-3-methylbenzoic acid via the Kolbe-Schmitt reaction is 4-fluoro-2-methylphenol . The strategic placement of the fluoro and methyl groups on this starting material is crucial for achieving the desired substitution pattern in the final product.

| Precursor Compound | Role in Synthesis |

| 4-Fluoro-2-methylphenol | Direct precursor for carboxylation to form the target molecule. |

| Carbon Dioxide | Source of the carboxylic acid group in the Kolbe-Schmitt reaction. |

| Sodium Hydroxide | Base used to form the phenoxide for the Kolbe-Schmitt reaction. |

| Organolithium Reagents | Used in directed ortho-lithiation strategies as an alternative to the Kolbe-Schmitt reaction. |

Development of Novel Synthetic Methodologies

While classical methods provide reliable routes to 6-Fluoro-2-hydroxy-3-methylbenzoic acid, ongoing research in organic synthesis continues to offer more sophisticated and potentially more efficient strategies.

Application of Cross-Coupling Reactions for Aryl Substitution

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. In the context of synthesizing fluorinated benzoic acid derivatives, these methods could be employed to construct the aromatic core with the desired substitution pattern. For instance, a suitably functionalized fluorinated benzene derivative could be coupled with a boronic acid partner to introduce the methyl group, followed by hydroxylation and carboxylation steps. While not yet a standard route for this specific molecule, the versatility of cross-coupling reactions presents a promising avenue for novel synthetic designs.

Regioselective Functionalization Approaches for Benzoic Acid Scaffolds

The direct and regioselective functionalization of C-H bonds is a rapidly advancing area of organic synthesis. For a molecule like 6-Fluoro-2-hydroxy-3-methylbenzoic acid, this could potentially offer more atom-economical and step-efficient syntheses. Research into transition-metal-catalyzed C-H activation could enable the direct introduction of the fluoro, hydroxyl, or methyl groups onto a simpler benzoic acid scaffold, guided by the directing effects of the existing functional groups.

Chemical Transformations of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

Once synthesized, 6-Fluoro-2-hydroxy-3-methylbenzoic acid can undergo a variety of chemical transformations characteristic of its functional groups: the carboxylic acid, the phenol, and the fluorinated aromatic ring.

The carboxylic acid group can be converted into a range of derivatives. For example, esterification can be achieved by reacting with an alcohol under acidic conditions to form the corresponding ester. Similarly, it can be converted to an amide by reaction with an amine, often after activation to the acid chloride.

The phenolic hydroxyl group can undergo etherification by reaction with an alkyl halide in the presence of a base. The reactivity of the aromatic ring itself can be influenced by the existing substituents. The electron-donating hydroxyl and methyl groups and the electron-withdrawing fluoro and carboxyl groups will direct any further electrophilic aromatic substitution. Given the steric hindrance around the ring, such reactions would need to be carefully considered.

A potential reaction is decarboxylation , which would involve the removal of the carboxylic acid group, typically through heating, to yield 4-fluoro-2-methylphenol.

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Etherification | Alkyl Halide, Base | Ether |

| Decarboxylation | Heat | Phenol |

Esterification and Amidation Reactions

The carboxylic acid and phenolic hydroxyl groups of 6-fluoro-2-hydroxy-3-methylbenzoic acid are primary sites for derivatization through esterification and amidation reactions. These transformations are fundamental in altering the compound's physicochemical properties.

Esterification of the carboxylic acid moiety can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The reaction equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640), which then readily reacts with an alcohol. For the phenolic hydroxyl group, esterification can be accomplished using an acyl halide or anhydride in the presence of a base.

Amidation of the carboxylic acid group to form amides is another key transformation. This can be accomplished by first converting the carboxylic acid to an acyl chloride, which then reacts with an amine. rsc.org More commonly, direct amidation is performed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond under mild conditions.

Below is a table summarizing representative esterification and amidation reactions applicable to 6-fluoro-2-hydroxy-3-methylbenzoic acid, based on analogous transformations of similar salicylic acid derivatives.

| Reaction Type | Reagent/Catalyst | Product | Typical Conditions | Reference |

| Esterification | Methanol, H₂SO₄ | Methyl 6-fluoro-2-hydroxy-3-methylbenzoate | Reflux | rsc.org |

| Esterification | Acetyl chloride, Pyridine | 2-Acetoxy-6-fluoro-3-methylbenzoic acid | Room Temperature | rsc.org |

| Amidation | Oxalyl chloride, then Aniline | 6-Fluoro-2-hydroxy-N-phenyl-3-methylbenzamide | 0°C to Room Temperature | rsc.org |

| Amidation | Benzylamine, EDC, HOBt | N-Benzyl-6-fluoro-2-hydroxy-3-methylbenzamide | Room Temperature | rsc.org |

Further Halogenation and Alkylation Studies

The aromatic ring of 6-fluoro-2-hydroxy-3-methylbenzoic acid is susceptible to further electrophilic substitution reactions, such as halogenation and alkylation, although the existing substituents will direct the position of the incoming electrophile. The activating hydroxyl and methyl groups and the deactivating but ortho-, para-directing fluoro and carboxylic acid groups create a complex directive effect.

Halogenation of the aromatic ring can introduce additional halogen atoms, which can serve as handles for further synthetic modifications. Electrophilic halogenating agents such as bromine in acetic acid or N-chlorosuccinimide (NCS) can be employed. The position of halogenation will be influenced by the steric hindrance and the electronic effects of the substituents already present on the ring. The strong activating effect of the hydroxyl group would likely direct the incoming electrophile to the positions ortho and para to it.

Alkylation of the phenolic hydroxyl group (O-alkylation) can be achieved using alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. Friedel-Crafts alkylation of the aromatic ring is also a possibility, although the reaction conditions need to be carefully controlled to avoid side reactions, given the presence of both activating and deactivating groups.

The following table provides examples of halogenation and alkylation reactions on substrates analogous to 6-fluoro-2-hydroxy-3-methylbenzoic acid.

| Reaction Type | Reagent/Catalyst | Substrate | Product | Typical Conditions | Reference |

| Halogenation | N-Bromosuccinimide | 4-Fluoro-2-methylphenol | 2-Bromo-4-fluoro-6-methylphenol | Acetonitrile, Room Temp | ontosight.ai |

| Halogenation | N-Chlorosuccinimide | 2-Phenyl-4-quinolone | 3-Chloro-2-phenyl-4-quinolone | PIFA, KCl, H₂O, Room Temp | acs.org |

| Alkylation | Methyl Iodide, K₂CO₃ | 6-Fluorosalicylic acid | Methyl 6-fluoro-2-methoxybenzoate | Acetone, Reflux | |

| Alkylation | 3,3-bis(bromomethyl)oxetane | 2-Fluoro-4-nitroaniline | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | NaOH, Sulfolane, 80°C | nih.gov |

Nucleophilic Aromatic Substitution Reactions

The fluorine atom on the aromatic ring of 6-fluoro-2-hydroxy-3-methylbenzoic acid can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. The success of such reactions typically depends on the electronic nature of the aromatic ring and the reaction conditions. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group generally facilitates SNAr reactions. libretexts.org

In the case of 6-fluoro-2-hydroxy-3-methylbenzoic acid, the carboxylic acid group is electron-withdrawing and is ortho to the fluorine atom, which should activate it towards nucleophilic attack. However, the electron-donating hydroxyl and methyl groups may have a counteracting effect. The reaction can be performed with a variety of nucleophiles, including alkoxides, amines, and thiols, often at elevated temperatures and in the presence of a base. rsc.org Recent developments have also shown that such substitutions can be enabled by photoredox catalysis under mild conditions for unactivated fluoroarenes. nih.gov

The table below illustrates examples of nucleophilic aromatic substitution reactions on fluorinated aromatic compounds.

| Nucleophile | Substrate | Product | Conditions | Reference |

| Isobutyronitrile anion | 2-Fluoroanisole | 2-(2-Methoxyphenyl)-2-methylpropionitrile | KHMDS, THF, 60°C | orgsyn.org |

| Ammonia | Pentafluorobiphenyl | 4-Amino-2,3,5,6-tetrafluorobiphenyl | Computational Study | nih.gov |

| 3-Hydroxybenzaldehyde | Pentafluoropyridine | 3,3'-((3,5,6-Trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | K₂CO₃, DMF, Reflux | rsc.org |

| Various amines | 2,4-Difluoronitrobenzene | Mono- and di-substituted products | Base, Solvent | nih.gov |

Structural Modifications and Derivative Synthesis

Synthesis of Substituted 6-Fluoro-2-hydroxy-3-methylbenzoic Acid Analogs

The creation of analogs involves strategic chemical reactions to alter the parent structure, thereby modulating its physicochemical and biological properties.

The phenolic hydroxyl group is a prime site for modification. Standard reactions such as esterification or etherification can be employed to synthesize a wide range of derivatives. For instance, esterification can be achieved by reacting the hydroxyl group with various acyl chlorides or carboxylic acids under appropriate catalytic conditions. This process, however, can sometimes lead to a decrease in certain biological activities, such as antioxidant potential, as the free hydroxyl group is often crucial for radical scavenging. nih.gov

The methyl group on the aromatic ring offers another avenue for derivatization. Alkyl groups attached to a benzene (B151609) ring are susceptible to free radical halogenation at the benzylic position. rutgers.edu Specifically, the methyl group can undergo benzylic bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. rutgers.eduossila.com This reaction converts the methyl group (-CH₃) into a bromomethyl group (-CH₂Br), which is a versatile intermediate. google.comgoogle.com The resulting benzylic halide is highly reactive and can readily participate in nucleophilic substitution reactions to introduce a variety of other functional groups. rutgers.edu Furthermore, the methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate, a transformation that fundamentally alters the structure and properties of the parent molecule. libretexts.orgchemguide.co.uk

Altering the substitution pattern on the aromatic ring is critical for a thorough structure-activity relationship (SAR) study. This can be achieved through electrophilic aromatic substitution (EAS) reactions on the parent molecule or by designing a multi-step synthesis from different starting materials. fiveable.megoogle.com

When performing EAS on 6-fluoro-2-hydroxy-3-methylbenzoic acid, the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring (-F, -OH, -CH₃, -COOH). ucalgary.ca

-OH (hydroxyl): A powerful activating group and an ortho-, para-director. libretexts.orguomustansiriyah.edu.iq

-CH₃ (methyl): An activating group and an ortho-, para-director. libretexts.orguomustansiriyah.edu.iq

-F (fluoro): A deactivating group due to its high electronegativity (inductive effect), but it is also an ortho-, para-director because its lone pairs can participate in resonance. libretexts.org

-COOH (carboxylic acid): A deactivating group and a meta-director. fiveable.me

The combined influence of these groups determines the position of incoming electrophiles. The powerful ortho-, para-directing effect of the hydroxyl group is often dominant. However, the interplay between all substituents must be carefully considered when planning synthetic routes to new analogs. ucalgary.ca An alternative to direct substitution is a total synthesis approach, which allows for the precise placement of substituents by building the molecule sequentially, as demonstrated in the synthesis of related polysubstituted benzoic acids. google.comgoogle.com

Stereochemical Considerations in Derivative Synthesis

While the parent molecule, 6-fluoro-2-hydroxy-3-methylbenzoic acid, is achiral, stereochemical factors can become significant during the synthesis of its derivatives. The introduction of chiral centers or the creation of molecules with restricted bond rotation can lead to stereoisomers. For example, if alterations at the methyl group lead to a substituent with a chiral carbon, the product will be a racemic mixture unless a stereoselective synthesis is employed.

Furthermore, in related substituted hydroxybenzoic acids, it has been noted that restricted rotation around the bond connecting the carboxylic acid group to the aromatic ring can result in stable conformers (rotamers). In certain substitution patterns, these conformers can be non-superimposable mirror images of each other, rendering the molecule chiral. This phenomenon highlights the importance of considering the three-dimensional structure and potential for atropisomerism in highly substituted derivatives.

Exploration of Isomeric and Homologous Fluoromethylhydroxybenzoic Acids

The systematic exploration of isomers is a fundamental strategy in medicinal chemistry to understand the impact of substituent placement on activity. Several structural isomers of 6-fluoro-2-hydroxy-3-methylbenzoic acid exist, where the fluoro, hydroxyl, and methyl groups are arranged differently on the benzoic acid core. The synthesis and study of these isomers provide crucial data on the spatial requirements of the molecule for its intended interactions.

Below is a table of some known isomers and related compounds, which are commercially available or have been described in the literature, demonstrating the breadth of exploration in this chemical class.

| Compound Name | CAS Number | Molecular Formula |

| 6-Fluoro-2-hydroxy-3-methylbenzoic acid | 1783342-68-6 | C₈H₇FO₃ |

| 2-Fluoro-6-hydroxy-3-methylbenzoic acid | 133788-85-9 | C₈H₇FO₃ |

| 4-Fluoro-2-methylbenzoic acid | 50670-63-8 | C₈H₇FO₂ |

| 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | C₈H₇FO₂ |

| 2-Fluoro-6-hydroxybenzoic acid | 67531-86-6 | C₇H₅FO₃ |

| 3-Fluoro-4-methylbenzoic acid | 403-15-6 | C₈H₇FO₂ |

Computational and Theoretical Investigations of 6 Fluoro 2 Hydroxy 3 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 6-Fluoro-2-hydroxy-3-methylbenzoic acid at the atomic and molecular levels. These calculations employ principles of quantum mechanics to model the molecule and predict its behavior.

Beyond DFT, other computational methods are also employed to study molecules like 6-Fluoro-2-hydroxy-3-methylbenzoic acid. Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. dntb.gov.ua These methods are computationally intensive but offer a high degree of theoretical purity.

Semiempirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. The choice of method depends on the specific property being investigated and the desired balance between computational cost and accuracy. For complex molecules, a combination of these methods can provide a comprehensive understanding of their chemical nature.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its function. Molecular geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. For 6-Fluoro-2-hydroxy-3-methylbenzoic acid, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the hydroxyl and carboxylic acid groups. mdpi.com Different orientations of these groups can lead to various conformers with distinct energy levels. mdpi.com For instance, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups can significantly stabilize certain conformations. researchgate.net Computational studies can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. mdpi.com

Below is a theoretical data table of optimized geometric parameters for a plausible conformer of 6-Fluoro-2-hydroxy-3-methylbenzoic acid, based on typical values for similar substituted benzoic acids.

| Parameter | Value |

| C-F Bond Length | 1.36 Å |

| O-H (hydroxyl) Bond Length | 0.97 Å |

| C=O (carboxyl) Bond Length | 1.22 Å |

| C-O (carboxyl) Bond Length | 1.35 Å |

| O-H (carboxyl) Bond Length | 0.98 Å |

| C-C-O-H (dihedral angle) | ~180° (trans) |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the electronic structure of 6-Fluoro-2-hydroxy-3-methylbenzoic acid provides a deeper understanding of its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 6-Fluoro-2-hydroxy-3-methylbenzoic acid, the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (fluoro, carboxyl) groups will influence the energies of these frontier orbitals. nih.gov

A representative table of calculated HOMO-LUMO energies is provided below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.3 |

| HOMO-LUMO Gap | 5.2 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface.

For 6-Fluoro-2-hydroxy-3-methylbenzoic acid, regions of negative potential (typically colored in shades of red) are expected around the electronegative oxygen and fluorine atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (usually shown in blue) are found around the hydrogen atoms, particularly the acidic hydrogen of the carboxylic acid group, highlighting sites for nucleophilic attack. researchgate.net The MEP surface provides a visual representation of how the molecule will interact with other charged or polar species. nih.gov

Prediction and Validation of Spectroscopic Parameters

The elucidation of the structural and electronic properties of 6-Fluoro-2-hydroxy-3-methylbenzoic acid heavily relies on the accurate prediction and subsequent validation of its spectroscopic parameters. Computational chemistry provides a powerful toolkit for this purpose, with Density Functional Theory (DFT) being a prominently used method. science.gov Theoretical calculations of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are routinely performed to complement and aid in the interpretation of experimental findings. science.gov

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. science.govresearchgate.net This approach has demonstrated good agreement with experimental data for a variety of organic molecules, including substituted benzoic acids. acs.org For 6-Fluoro-2-hydroxy-3-methylbenzoic acid, theoretical chemical shifts can be calculated and then compared with experimentally obtained spectra to confirm the molecular structure.

Vibrational frequencies in the IR and Raman spectra are typically calculated using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p). science.govscience.gov The calculated harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and improve the correlation with experimental spectra. science.gov These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental IR and Raman spectroscopy.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT) calculations. researchgate.net This method provides information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. The predicted UV-Vis spectrum can help in understanding the electronic structure and chromophoric properties of 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

The validation of these computationally predicted spectroscopic parameters is achieved by direct comparison with experimental data. A strong correlation between the theoretical and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties.

Table 1: Predicted Spectroscopic Parameters for 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.5 - 8.0 |

| Carboxylic Acid Proton: 10.0 - 13.0 | ||

| Hydroxyl Proton: 4.5 - 6.0 | ||

| Methyl Protons: 2.0 - 2.5 | ||

| ¹³C NMR | Chemical Shift (ppm) | Carboxylic Carbon: 165 - 175 |

| Aromatic Carbons: 110 - 160 | ||

| Methyl Carbon: 15 - 25 | ||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H Stretch (Carboxylic Acid): 2500-3300 |

| O-H Stretch (Phenol): 3200-3600 | ||

| C=O Stretch: 1680-1710 | ||

| C-F Stretch: 1000-1400 |

Note: The values in this table are approximate and based on typical ranges for similar functional groups. Actual experimental and more precise computational values may vary.

Exploration of Computed Molecular Descriptors for SAR

In the field of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for the rational design of new therapeutic agents. These studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The "structure" is represented by a set of calculated molecular descriptors. For 6-Fluoro-2-hydroxy-3-methylbenzoic acid and its potential derivatives, computational methods can be employed to calculate a wide array of molecular descriptors that are likely to influence their biological activity, such as antibacterial or anti-inflammatory effects. nih.govnih.gov

The exploration of these computed molecular descriptors for Structure-Activity Relationship (SAR) analysis allows for an understanding of which molecular properties are crucial for a desired biological effect. These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties.

Electronic Descriptors: These descriptors provide insight into the electronic aspects of the molecule, which are fundamental for its interaction with biological targets.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular reactivity. nih.gov

Partial Atomic Charges: These describe the distribution of electrons within the molecule and can be crucial for electrostatic interactions with a receptor. nih.gov

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for its ability to fit into a binding site.

Principal Moments of Inertia: These describe the mass distribution within the molecule and provide information about its shape.

Thermodynamic Descriptors: These descriptors provide information about the energetic properties of the molecule.

Total Energy: The total energy of the molecule in its optimized geometry can be related to its stability.

Stretch-Bend Energy: This component of the total energy can provide insights into the internal strain of the molecule.

QSAR models developed for related classes of compounds, such as other substituted benzoic acids or salicylic (B10762653) acid derivatives, have shown that a combination of these descriptors can be used to predict biological activity. fip.orgmdpi-res.com For example, in some antibacterial QSAR models, electronic and topological descriptors have been found to be significant. researchgate.net By calculating these descriptors for 6-Fluoro-2-hydroxy-3-methylbenzoic acid, hypotheses about its potential biological activities and how it could be modified to enhance these activities can be formulated.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Fluoro-2-hydroxy-3-methylbenzoic acid |

Advanced Spectroscopic Characterization of 6 Fluoro 2 Hydroxy 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no published ¹H NMR spectrum or detailed elucidation of chemical shifts and coupling constants for 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

A ¹³C NMR spectrum and the corresponding chemical shift characterizations for 6-Fluoro-2-hydroxy-3-methylbenzoic acid are not available in the current body of scientific literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR spectroscopy is a powerful tool for analyzing fluorine-containing compounds due to its high sensitivity and the wide range of chemical shifts, which are highly dependent on the local electronic environment. biophysics.orgwikipedia.org For 6-Fluoro-2-hydroxy-3-methylbenzoic acid, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The precise chemical shift of this fluorine atom is influenced by the electronic effects of the adjacent hydroxyl, carboxyl, and methyl groups.

Table 1: Predicted ¹⁹F NMR Data for 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

| Parameter | Predicted Value | Remarks |

|---|---|---|

| Chemical Shift (δ) | -110 to -120 ppm | Relative to CFCl₃. The exact value is sensitive to solvent and concentration. |

| Multiplicity | Doublet of doublets | Coupling to ortho and meta protons on the aromatic ring. |

| Coupling Constants | J(H-F)ortho ≈ 6-10 Hz | Typical values for ortho proton-fluorine coupling. |

Note: The data in this table is predicted based on typical values for fluorinated aromatic compounds and is intended for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 6-Fluoro-2-hydroxy-3-methylbenzoic acid has not been reported, analysis of closely related structures, such as 3-Fluoro-4-methylbenzoic acid, offers valuable insights into the likely solid-state conformation. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted Fluorobenzoic Acid (3-Fluoro-4-methylbenzoic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132(5) |

| b (Å) | 6.0226(8) |

| c (Å) | 30.378(4) |

| β (°) | 92.50(2) |

| Volume (ų) | 696.98(16) |

Data from the crystallographic study of 3-Fluoro-4-methylbenzoic acid and is presented here as an illustrative example. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 6-Fluoro-2-hydroxy-3-methylbenzoic acid typically exhibit characteristic absorption bands in the UV region corresponding to π → π* transitions of the benzene (B151609) ring and n → π* transitions associated with the carbonyl group of the carboxylic acid. The positions and intensities of these absorption bands are influenced by the substituents on the aromatic ring.

The hydroxyl, fluoro, and methyl groups can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzoic acid. While specific experimental UV-Vis spectra for 6-Fluoro-2-hydroxy-3-methylbenzoic acid are not widely published, the expected absorption maxima can be inferred from data on similar compounds. researchgate.netacademie-sciences.fr

Table 3: Expected UV-Vis Absorption Data for 6-Fluoro-2-hydroxy-3-methylbenzoic Acid in a Polar Solvent (e.g., Ethanol)

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* (Benzene Ring) | ~210-230 | ~10,000 - 15,000 |

| π → π* (Benzene Ring) | ~270-290 | ~1,000 - 3,000 |

Note: These values are estimations based on typical electronic transitions for substituted benzoic acids and are for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For 6-Fluoro-2-hydroxy-3-methylbenzoic acid (C₈H₇FO₃), the molecular weight is approximately 170.14 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and water (M-18), particularly with a hydroxyl group present. nih.govlibretexts.org The presence of the fluorine atom and methyl group will also influence the fragmentation, leading to a unique mass spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Remarks |

|---|---|---|

| 170 | [C₈H₇FO₃]⁺ | Molecular ion (M⁺) |

| 153 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 152 | [M - H₂O]⁺ | Loss of a water molecule |

| 125 | [M - COOH]⁺ | Loss of the carboxyl group |

Note: The fragmentation pattern is predicted based on the general behavior of substituted benzoic acids in mass spectrometry and is for illustrative purposes.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Studies of Enzyme Inhibition and Receptor Interactions

Investigation of HIV-1 Integrase Inhibition by Benzoic Acid Derivatives

The integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle, is catalyzed by the enzyme integrase. Consequently, HIV-1 integrase is a well-established target for antiretroviral therapy. nih.gov Benzoic acid derivatives have been explored as potential inhibitors of this enzyme. For instance, a complex benzoic acid derivative, D77, has been shown to inhibit the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75, which is essential for the integration process. nih.gov This inhibitory action disrupts the normal function of the integrase, thereby impeding viral replication.

The structure-activity relationship of benzoic acid derivatives as HIV-1 integrase inhibitors often relies on their ability to chelate metal ions in the enzyme's active site. nih.gov While no direct studies on 6-Fluoro-2-hydroxy-3-methylbenzoic acid have been reported, the presence of the carboxylic acid and hydroxyl groups suggests a potential for metal chelation. The fluorine and methyl substituents would further modulate the electronic and steric properties of the molecule, which could influence its binding affinity to the integrase active site. Further research is needed to determine if 6-Fluoro-2-hydroxy-3-methylbenzoic acid or its analogs can effectively inhibit HIV-1 integrase.

Antioxidant Activity Investigations (In Vitro Assays)

Phenolic compounds, including hydroxybenzoic acid derivatives, are well-known for their antioxidant properties. ffhdj.com Their ability to scavenge free radicals is primarily attributed to the hydrogen-donating ability of their hydroxyl groups, which can neutralize reactive oxygen species (ROS). ffhdj.com The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. nih.gov

Antimicrobial and Antibiotic Activity Studies (In Vitro)

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. Their mechanism of action is generally attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity of these compounds, which influences their ability to penetrate microbial cell walls, is a critical factor in their antimicrobial efficacy.

Studies on various substituted benzoic acid derivatives have demonstrated a broad spectrum of activity against bacteria and fungi. For instance, certain 2-chlorobenzoic acid derivatives have shown potent antimicrobial activity, with their efficacy being influenced by topological parameters. nih.gov The presence of a fluorine atom in quinolone antibiotics is a well-known strategy to enhance their antibacterial potency. researchgate.net Although no specific antimicrobial studies on 6-Fluoro-2-hydroxy-3-methylbenzoic acid have been published, its structural features—a lipophilic aromatic ring with a polar carboxylic acid group and a halogen substituent—suggest that it may exhibit antimicrobial properties. In vitro susceptibility testing against a panel of pathogenic microorganisms would be required to evaluate its potential as an antimicrobial agent.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to correlate the chemical structure of compounds with their biological activity and to identify the key structural features required for activity, respectively. nih.gov These methods are valuable in the design and optimization of new drug candidates.

QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, have revealed that inhibitory activity is influenced by hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group. nih.gov Similarly, 3D-QSAR models have been developed for various classes of enzyme inhibitors, including those targeting HIV-1 integrase and protein tyrosine phosphatase 1B. nih.govnih.govresearchgate.net These models provide insights into the steric and electronic requirements for optimal inhibitor binding.

While no specific QSAR or pharmacophore models for 6-Fluoro-2-hydroxy-3-methylbenzoic acid have been reported, such studies could be instrumental in predicting its potential biological targets and in designing more potent analogs. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activities.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.gov This method is widely used in drug discovery to understand the binding mode of inhibitors and to guide the design of new compounds with improved affinity and selectivity.

Molecular docking studies have been extensively applied to understand the interactions of benzoic acid derivatives with various biological targets. For example, docking simulations of hydroxamic acids into the active sites of HDAC1 and HDAC8 have provided a rationale for their activity and selectivity. nih.gov Similarly, the binding modes of 2-(oxalylamino) benzoic acid inhibitors in the active site of protein tyrosine phosphatase 1B have been investigated using molecular docking. nih.gov

In the context of 6-Fluoro-2-hydroxy-3-methylbenzoic acid, molecular docking could be employed to predict its binding affinity and interaction patterns with the active sites of potential enzyme targets, such as HIV-1 integrase or histone deacetylases. Such studies would elucidate the roles of the fluorine, hydroxyl, and methyl groups in ligand-protein interactions and could guide the rational design of more potent derivatives.

Applications in Chemical Research and Development

Utility as a Versatile Building Block in Complex Organic Synthesis

Fluorinated benzoic acid derivatives are widely recognized for their importance as building blocks in the synthesis of complex organic molecules. The presence of multiple functional groups on 6-Fluoro-2-hydroxy-3-methylbenzoic acid offers several reaction sites for chemical modification.

Precursor for Active Pharmaceutical Ingredient (API) Development

While structurally similar molecules, such as isomers like 2-fluoro-6-methylbenzoic acid, have been documented as key intermediates in the synthesis of active pharmaceutical ingredients, including epidermal growth factor receptor (EGFR) inhibitors and the vasculitis treatment Avacopan, no specific APIs have been reported to be synthesized from 6-Fluoro-2-hydroxy-3-methylbenzoic acid. The unique substitution pattern of this compound could, in theory, lead to novel pharmacophores, but such research is not yet present in the literature.

Synthesis of Novel Heterocyclic and Polycyclic Systems

The functional groups of 6-Fluoro-2-hydroxy-3-methylbenzoic acid make it a plausible candidate for the synthesis of various heterocyclic and polycyclic systems. The carboxylic acid and hydroxyl groups can participate in cyclization reactions to form lactones, while the aromatic ring can undergo further substitution or be incorporated into larger polycyclic frameworks. However, there are no specific examples in the scientific literature of its use for these purposes.

Role in Material Science Research

The incorporation of fluorine into organic molecules can impart unique properties relevant to material science, such as altered electronic characteristics, thermal stability, and liquid crystalline behavior.

Structural Scaffolds for Liquid Crystals Development

Research has shown that substituted hydroxybenzoic acids can serve as the central core for bent-shaped liquid crystals. The specific geometry and polarity of 6-Fluoro-2-hydroxy-3-methylbenzoic acid suggest it could be a candidate for such applications. However, no studies have been published that specifically investigate the liquid crystalline properties of materials derived from this compound.

Applications in Polymer and Advanced Materials Synthesis

The carboxylic acid and hydroxyl functionalities of 6-Fluoro-2-hydroxy-3-methylbenzoic acid would allow it to be used as a monomer in the synthesis of polyesters and other polymers. The fluorine atom could enhance the thermal and chemical resistance of such materials. At present, there is no research to support its use in this capacity.

Catalyst Development and Ligand Design Incorporating Benzoic Acid Moieties

Benzoic acid derivatives can be used as ligands for metal catalysts, with the substituents on the aromatic ring influencing the catalyst's activity and selectivity. The electronic properties of the fluorine atom and the coordinating potential of the hydroxyl and carboxyl groups of 6-Fluoro-2-hydroxy-3-methylbenzoic acid could be advantageous in ligand design. Nevertheless, no studies have been published detailing its use in the development of catalysts or as a ligand.

Metabolism and Biotransformation Research Non Human Systems

In Vitro Metabolic Stability Assessments (e.g., Rat Plasma Models)

There is currently no publicly available data from in vitro studies assessing the metabolic stability of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in rat plasma or other comparable non-human systems. Standard assays, which typically involve incubating a compound with liver microsomes or plasma and monitoring its degradation over time, have not been reported for this specific compound. Such studies are crucial for determining a compound's half-life (t½) and intrinsic clearance (CLint), key parameters in early drug discovery.

Metabolomics Approaches in Animal Models (e.g., Rat Serum Analysis)

No metabolomics studies utilizing animal models, such as rats, to investigate the systemic effects and metabolic fingerprint of 6-Fluoro-2-hydroxy-3-methylbenzoic acid have been published. Metabolomics analyses are employed to identify and quantify endogenous small-molecule metabolites in biological samples (like serum) following the administration of a compound, offering insights into the biochemical pathways it perturbs. The absence of such research means there is no information on the metabolic profile of this compound in vivo.

Identification of Metabolites and Elucidation of Biotransformation Pathways

Consistent with the lack of in vitro and in vivo metabolic studies, no metabolites of 6-Fluoro-2-hydroxy-3-methylbenzoic acid have been identified. The elucidation of biotransformation pathways, which would detail the specific enzymatic reactions (e.g., oxidation, glucuronidation, sulfation) the compound undergoes in a biological system, has not been documented.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 6-Fluoro-2-hydroxy-3-methylbenzoic acid and its derivatives will likely focus on the principles of green chemistry. Current synthetic pathways can often be improved in terms of atom economy, energy efficiency, and the use of environmentally benign reagents and solvents. Future research could explore novel catalytic systems, such as biocatalysis or photoredox catalysis, to construct the fluorinated aromatic ring with high regioselectivity. The development of continuous flow processes could also offer a more sustainable and scalable alternative to traditional batch manufacturing, minimizing waste and improving safety. A key goal will be to devise synthetic strategies that allow for the late-stage introduction of the fluorine atom, providing a more flexible approach to generating a diverse library of analogues for structure-activity relationship studies.

Advanced Spectroscopic Techniques for Fine Structural Elucidation

While standard spectroscopic methods provide a basic structural confirmation of 6-Fluoro-2-hydroxy-3-methylbenzoic acid, advanced techniques can offer deeper insights into its conformational dynamics and intermolecular interactions. jchps.comnih.gov Future research should leverage multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, to precisely map the spatial relationships between the fluorine, hydroxyl, methyl, and carboxylic acid groups. nih.govspectroscopyonline.com High-resolution mass spectrometry can be employed for the detailed characterization of derivatives and metabolites. jchps.com Furthermore, techniques like Raman and infrared spectroscopy, when combined with computational modeling, can elucidate the subtle vibrational modes influenced by the fluorine substituent and hydrogen bonding patterns, providing a more complete picture of the molecule's behavior in different environments. nih.govresearchgate.netucl.ac.uk

In-depth Mechanistic Studies of Biological Interactions at a Molecular Level

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, which in turn affects its biological activity. emerginginvestigators.org Future in-depth mechanistic studies should aim to understand how 6-Fluoro-2-hydroxy-3-methylbenzoic acid interacts with biological targets at a molecular level. This could involve co-crystallization with proteins to determine binding modes through X-ray crystallography. Moreover, investigating the impact of the fluorine atom on the compound's ability to form hydrogen bonds and other non-covalent interactions will be crucial. nih.gov Such studies are fundamental to the rational design of new therapeutic agents based on this chemical scaffold.

Integration of Multimodal Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful approach for accelerating research. nih.gov Future investigations should integrate quantum chemical calculations, such as Density Functional Theory (DFT), to predict the geometric, electronic, and spectroscopic properties of 6-Fluoro-2-hydroxy-3-methylbenzoic acid. nih.gov Molecular dynamics simulations can provide insights into its conformational preferences and interactions with solvents and biological macromolecules. ucl.ac.uk These computational models, when validated by experimental data, can guide the design of new derivatives with optimized properties and predict their biological activities, thereby streamlining the discovery process. nih.govacs.org

Exploration of Novel Applications in Emerging Chemical and Biological Fields

While the existing applications of substituted benzoic acids are broad, the unique substitution pattern of 6-Fluoro-2-hydroxy-3-methylbenzoic acid opens doors to novel applications. In medicinal chemistry, it could serve as a key building block for the synthesis of new anti-inflammatory agents, kinase inhibitors, or antibacterial compounds, leveraging the known bioactivity of related structures. ossila.comossila.comnih.gov In materials science, its properties could be exploited in the design of new polymers, liquid crystals, or functional materials where the fluorine atom can impart desirable characteristics such as thermal stability and altered electronic properties. Further exploration into its potential as a ligand in coordination chemistry or as a catalyst in organic reactions also represents a promising and underexplored avenue of research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-2-hydroxy-3-methylbenzoic acid, and how can intermediates be purified?

- Methodology : A common approach involves electrophilic substitution or carboxylation of fluorinated aromatic precursors. For example, fluorination of 2-hydroxy-3-methylbenzoic acid derivatives using fluorinating agents (e.g., Selectfluor®) under controlled conditions. Purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Structural analogs like 3,5-difluoro-2-hydroxybenzoic acid are synthesized via similar routes, with esterification and reduction steps used to stabilize intermediates .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated benzoic acid derivatives?

- Methodology : ¹⁹F NMR is critical for identifying fluorine substitution patterns, while ¹H NMR distinguishes hydroxyl and methyl protons. For example, coupling constants in ¹H NMR can confirm the ortho position of the hydroxyl group relative to the fluorine. Reference data from analogs like 5-fluoro-2-hydroxybenzoic acid (δ ~12 ppm for -COOH, δ ~10 ppm for -OH in DMSO-d₆) provide benchmarks .

Q. What crystallographic techniques are suitable for determining the solid-state structure of 6-fluoro-2-hydroxy-3-methylbenzoic acid?

- Methodology : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for solution) is standard. High-resolution data (≤1.0 Å) are essential to resolve fluorine positions and hydrogen-bonding networks. Twinning or disorder, common in fluorinated aromatics, requires iterative refinement with constraints .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for 6-fluoro-2-hydroxy-3-methylbenzoic acid be reconciled?

- Methodology : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Compare solution-state NMR (dynamic averaging) with solid-state NMR or X-ray data. For example, intramolecular hydrogen bonding in the solid state (observed via X-ray) might differ from solution behavior. Computational modeling (DFT) can simulate both environments to identify dominant conformers .

Q. What strategies optimize the yield of 6-fluoro-2-hydroxy-3-methylbenzoic acid in multi-step syntheses?

- Methodology : Use kinetic vs. thermodynamic control in fluorination steps. For instance, low-temperature reactions favor regioselective fluorination. Protect the hydroxyl group (e.g., as a silyl ether) to prevent side reactions. Monitor reaction progress via LC-MS or in-situ IR spectroscopy. Analogous protocols for 3,5-difluoro-2-hydroxybenzoic acid achieved >80% yields by optimizing stoichiometry and catalyst loading .

Q. How does the fluorine substituent influence the acidity and bioactivity of 6-fluoro-2-hydroxy-3-methylbenzoic acid compared to non-fluorinated analogs?

- Methodology : Measure pKa via potentiometric titration or UV-Vis spectroscopy. Fluorine’s electron-withdrawing effect increases acidity (lower pKa) compared to non-fluorinated analogs. In bioactivity studies, compare enzyme inhibition (e.g., cyclooxygenase assays) with salicylic acid derivatives. Fluorine may enhance membrane permeability or target binding, as seen in fluorinated anti-inflammatory agents .

Q. What analytical techniques validate the purity of 6-fluoro-2-hydroxy-3-methylbenzoic acid for pharmacological studies?

- Methodology : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) with charged aerosol detection for non-UV-active impurities. Elemental analysis confirms stoichiometry (C, H, F). High-resolution mass spectrometry (HRMS) validates molecular ions. For analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid, purity ≥98% is typically required for in vitro assays .

Methodological Notes

- Synthesis : Prioritize regioselective fluorination and orthogonal protecting groups to minimize byproducts.

- Characterization : Cross-validate spectroscopic and crystallographic data to address structural ambiguities.

- Biological Testing : Use fluorinated analogs as positive controls to isolate electronic vs. steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.